REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:10])[CH:4]([CH3:9])[O:5][CH:6](O)[CH:7]=1.P(=O)(O)(O)[OH:12]>>[CH3:9][C:4]1[O:5][CH:6]=[CH:7][C:2](=[O:12])[C:3]=1[OH:10]
|
Name
|
4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
|
Quantity
|
0.0025 mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(C(OC(C1)O)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C=CO1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:10])[CH:4]([CH3:9])[O:5][CH:6](O)[CH:7]=1.P(=O)(O)(O)[OH:12]>>[CH3:9][C:4]1[O:5][CH:6]=[CH:7][C:2](=[O:12])[C:3]=1[OH:10]
|
Name
|
4-bromo-6-hydroxy-2-methyl-2H-pyran-3(6H)-one
|
Quantity
|
0.0025 mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(C(OC(C1)O)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C=CO1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |